molecular formula C16H13FN2OS2 B2983939 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 898439-07-1

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No. B2983939
CAS RN: 898439-07-1
M. Wt: 332.41
InChI Key: LUVSTOSRHCHBOE-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, and the acetamide group . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorophenyl group could potentially influence its polarity and solubility.

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the development of novel compounds with potential anticancer properties. For instance, compounds containing fluorine and thiazole rings have been synthesized and tested for their anticancer activity across various cell lines, including lung, breast, and central nervous system (CNS) cancers. Such compounds demonstrate anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory and, by implication, potential anticancer activity (Sunder & Maleraju, 2013).

Synthesis and Evaluation of Antitumor Derivatives

The synthesis of new derivatives bearing heterocyclic rings, such as benzothiazole, and their evaluation for antitumor activity is a common theme in medicinal chemistry. For example, 2-(4-aminophenyl)benzothiazole derivatives have been synthesized and screened for their potential antitumor activity in vitro, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Exploration of Antimicrobial Properties

Thiazole and fluorine-containing compounds have also been studied for their antimicrobial properties. Research into sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide reveals promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for the development of new antimicrobial agents (Badiger et al., 2013).

Optoelectronic and Photovoltaic Applications

Thiazole-based compounds have been explored for their optoelectronic properties, which are crucial for applications in dye-sensitized solar cells (DSSCs) and other photovoltaic systems. Studies on benzothiazolinone acetamide analogs have indicated their potential in light harvesting efficiency and as photosensitizers in DSSCs, highlighting their value in renewable energy research (Mary et al., 2020).

Future Directions

The future research directions for this compound would depend on its intended applications. For instance, if it’s a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVSTOSRHCHBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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